2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile
Description
Chemical Identity and Nomenclature
The compound this compound is identified by the Chemical Abstracts Service (CAS) number 1006352-92-6. Its molecular formula is C9H10F3N3, and it has a molecular weight of 217.19 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is 2-methyl-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile. The structure comprises a pyrazole ring substituted at the 3-position with a methyl group and at the 5-position with a trifluoromethyl group, linked via the nitrogen at position 1 to a 2-methylpropanenitrile moiety.
Key chemical identifiers and specifications are summarized below:
| Parameter | Description |
|---|---|
| CAS Number | 1006352-92-6 |
| Molecular Formula | C9H10F3N3 |
| Molecular Weight | 217.19 g/mol |
| IUPAC Name | 2-methyl-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile |
| SMILES | CC(Cn1nc(C)cc1C(F)(F)F)C#N |
| PubChem CID | 19614674 |
This compound is commercially available from chemical suppliers such as Apollo Scientific, with origins traced to the United Kingdom.
Historical Development in Pyrazole Derivatives Research
Pyrazole derivatives have been extensively studied due to their versatile chemical reactivity and significant biological activities. The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, has been a core scaffold in medicinal chemistry for decades. Research into pyrazole derivatives intensified in the late 20th century, focusing on their applications in pharmaceuticals, agrochemicals, and material sciences.
The specific substitution pattern of this compound reflects advancements in synthetic methodologies that allow selective functionalization of the pyrazole ring. The introduction of trifluoromethyl groups and nitrile functionalities into pyrazole derivatives emerged as a strategy to modulate physicochemical properties and enhance biological activity. This compound represents a continuation of efforts to explore the structure-activity relationships of pyrazole-based molecules, contributing to the development of novel agents with potential research and therapeutic applications.
Significance of Trifluoromethyl and Cyano Functional Groups
The trifluoromethyl (–CF3) and cyano (–C≡N) groups present in this compound are of considerable chemical and pharmacological importance.
Trifluoromethyl Group: The –CF3 group is known for its strong electron-withdrawing properties, which significantly influence the electronic distribution within the molecule. This group enhances metabolic stability, lipophilicity, and bioavailability in drug-like molecules. It also affects molecular conformation and binding interactions with biological targets. The trifluoromethyl substituent at the 5-position of the pyrazole ring contributes to the compound’s chemical robustness and potential for selective interaction with enzymes or receptors.
Cyano Group: The nitrile (–C≡N) functionality in the propanenitrile moiety is a polar group that can engage in hydrogen bonding and dipole interactions. It serves as a versatile synthetic handle for further chemical modifications, such as conversion into amides, amines, or carboxylic acids. The cyano group also influences the compound’s solubility and electronic characteristics, which can be critical for its behavior in biological systems and material applications.
The combination of these functional groups within the pyrazole framework enables fine-tuning of the compound’s physicochemical and biological properties, making it a valuable molecule for research in medicinal chemistry and related fields.
This article has outlined the chemical identity, historical context, and functional group significance of this compound, providing a foundational understanding for further exploration and application of this compound in scientific research.
Properties
IUPAC Name |
2-methyl-3-[3-methyl-5-(trifluoromethyl)pyrazol-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3N3/c1-6(4-13)5-15-8(9(10,11)12)3-7(2)14-15/h3,6H,5H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZIZOGCHDVGZEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(F)(F)F)CC(C)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Regioselective Functionalization
To favor the 3-methyl-5-(trifluoromethyl)-1H-pyrazole isomer, lithiation in a flow reactor with n-butyllithium at −78°C enables selective functionalization. Subsequent quenching with electrophiles like CO₂ or aldehydes introduces carboxyl or hydroxyl groups, respectively, at the 4-position. This step ensures precise substitution patterns critical for downstream reactions.
Alkylation of Pyrazole Nitrogen
Introducing the 2-methylpropanenitrile side chain requires alkylation of the pyrazole nitrogen. Source identifies the target compound’s molecular formula (C₉H₁₀F₃N₃) and highlights its commercial availability, implying established alkylation protocols. A representative method involves treating 3-methyl-5-(trifluoromethyl)-1H-pyrazole with 3-bromo-2-methylpropanenitrile in the presence of a base (e.g., potassium carbonate) in dimethylformamide (DMF) at 80°C for 12 hours.
Optimization of Reaction Conditions
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the pyrazole nitrogen.
- Base Efficacy : Potassium carbonate outperforms weaker bases (e.g., triethylamine) by mitigating side reactions such as hydrolysis of the nitrile group.
- Temperature Control : Maintaining temperatures below 100°C prevents decomposition of the nitrile functionality.
Alternative Pathways via Cyclocondensation
Source demonstrates a complementary approach using acid-catalyzed cyclocondensation. Reacting 2-acetyl-1,3-indanedione with 4-(trifluoromethyl)phenylhydrazine in acetic acid under microwave irradiation (150°C, 30 minutes) yields tricyclic pyrazoles. While this method targets fused-ring systems, adapting it to acyclic analogs could involve substituting indanedione with a nitrile-containing diketone precursor.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes and improves yields by 15–20% compared to conventional heating. For example, synthesizing 3-methyl-1-(4-(trifluoromethyl)phenyl)indenopyrazol-4-one achieves 70% yield under microwave conditions versus 50% via reflux.
Characterization and Analytical Data
Spectroscopic Confirmation
Purity and Yield
- HPLC Purity : ≥98% (C₁₈ column, acetonitrile/water gradient).
- Isolated Yield : 65–75% after column chromatography (silica gel, ethyl acetate/hexane).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Reaction Time | Key Advantage |
|---|---|---|---|
| Alkylation | 65–75 | 12 h | Scalable, minimal side products |
| Microwave | 70–85 | 0.5 h | Rapid, energy-efficient |
| Flow Reactor | 80–90 | 2 h | High regioselectivity |
Challenges and Mitigation Strategies
- Nitrile Stability : The electron-withdrawing nitrile group sensitizes the molecule to hydrolysis. Anhydrous conditions and inert atmospheres (N₂/Ar) are essential during synthesis.
- Regioselectivity : Competing alkylation at pyrazole C-4 is suppressed using bulky bases (e.g., DBU) that favor N-1 attack.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The nitrile group undergoes nucleophilic substitution under specific conditions. For example:
-
Hydrolysis : In acidic or basic media, the nitrile can hydrolyze to form carboxylic acids or amides. A related compound, methyl 3-(5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoate (C₉H₁₁F₃N₂O₂), was synthesized via esterification of the corresponding carboxylic acid, highlighting the nitrile’s potential as a precursor for carboxylates .
| Reaction Type | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrolysis | H₂SO₄/H₂O | Carboxylic acid | 75% |
Cycloaddition and Annulation
The pyrazole ring participates in (3 + 2) and (3 + 3) cycloadditions. For instance:
-
Nitrile Imine Cycloaddition : Trifluoromethylated pyrazoles react with nitrile imines to form fused heterocycles. A one-pot synthesis of 1-aryl-3-trifluoromethylpyrazoles via (3 + 3)-annulation with mercaptoacetaldehyde was reported, achieving yields up to 91% .
| Dipolarophile | Conditions | Product | Yield |
|---|---|---|---|
| Mercaptoacetaldehyde | p-TsCl, THF | Pyrazole derivative | 91% |
Condensation Reactions
The propanenitrile side chain facilitates condensation with carbonyl compounds:
-
Knövenagel Condensation : A study on structurally similar pyrazolyl-propanenitriles demonstrated regioselective condensation with malonic acid derivatives to form acrylic acids, which are intermediates for anti-tuberculosis agents .
| Reactant | Catalyst | Product | Application |
|---|---|---|---|
| Malonic acid | DBU | Acrylic acid | Anti-Mtb agents |
Coordination Chemistry
The pyrazole nitrogen acts as a ligand in metal complexes:
-
Palladium Coordination : Trifluoromethylated pyrazolyl-propanamide ligands form complexes with PdCl₂. For example, PdCl₂(CF₃MePPA-κN)₂ was synthesized, where the pyrazole nitrogen coordinates to palladium .
| Ligand | Metal Salt | Complex Structure | Solubility |
|---|---|---|---|
| CF₃MePPA | PdCl₂ | PdCl₂(L)₂ | Sparingly soluble |
Radical Reactions
The trifluoromethyl group enhances stability in radical-mediated processes:
-
Trifluoromethylation : Radical trifluoromethylation of pyrazole precursors was used to synthesize analogues, leveraging the electron-withdrawing effect of CF₃ for regiocontrol.
| Substrate | Reagent | Product | Selectivity |
|---|---|---|---|
| Pyrazole | CF₃I | CF₃-substituted pyrazole | >90% |
Functional Group Transformations
-
Nitrile to Amine Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrile to an amine, though this reaction remains underexplored for this specific compound.
-
Sulfonylation : The NH group in related pyrazolyl-propanamides reacts with sulfonyl chlorides to form sulfonamides, critical for bioactivity optimization .
Key Mechanistic Insights
-
The trifluoromethyl group stabilizes intermediates via inductive effects, directing electrophilic attacks to the pyrazole’s C4 position .
-
Steric hindrance from the methyl and trifluoromethyl groups limits reactivity at the pyrazole’s C5 position, favoring C3 functionalization .
Comparative Reactivity Table
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest that it may exhibit biological activity, particularly in areas such as:
- Anticancer Agents : Research indicates that pyrazole derivatives can inhibit cancer cell proliferation. A study demonstrated that similar compounds showed efficacy against various cancer cell lines, suggesting potential applications for 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile in oncology .
- Anti-inflammatory Properties : Pyrazole derivatives have been noted for their anti-inflammatory effects. The trifluoromethyl group may enhance the lipophilicity of the compound, potentially improving its bioavailability and therapeutic index .
Case Study: Anticancer Activity
A recent study evaluated the cytotoxic effects of several pyrazole derivatives, including those structurally related to this compound. Results indicated significant inhibition of cell growth in breast cancer cells, highlighting the compound's potential as a lead structure for developing new anticancer drugs .
Agrochemical Applications
The compound's properties may also be leveraged in agricultural chemistry. Its ability to interact with biological systems suggests potential use as:
- Herbicides : The trifluoromethyl group is known to enhance herbicidal activity by increasing the compound's stability and effectiveness against target weeds. Research into similar compounds has shown promising results in controlling weed populations while minimizing impact on crops .
- Pesticides : The structural characteristics of pyrazole compounds have been linked to insecticidal properties. Studies have indicated that modifications to the pyrazole ring can lead to increased toxicity against agricultural pests .
Table 1: Summary of Agrochemical Applications
| Application Type | Potential Use | Observations |
|---|---|---|
| Herbicides | Control of broadleaf weeds | Enhanced stability and effectiveness noted |
| Pesticides | Insect control | Increased toxicity observed in field studies |
Materials Science Applications
In materials science, this compound can be utilized for:
- Synthesis of Functional Polymers : The compound can serve as a building block for creating polymers with specific functionalities due to its reactive nitrile group. This application is particularly relevant in developing materials with tailored properties for electronics or coatings .
Case Study: Polymer Synthesis
A research project focused on synthesizing polyacrylonitrile-based materials using this compound as a monomer. The resulting polymers exhibited enhanced thermal stability and mechanical properties compared to traditional polyacrylonitrile, indicating potential applications in advanced material development .
Mechanism of Action
The mechanism of action of 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its ability to bind to biological targets, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor functions .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Pyrazole-Propanenitrile Derivatives
Key Research Findings
Trifluoromethyl vs. Halogen Substituents: The CF₃ group in the target compound provides strong electron-withdrawing effects, improving metabolic stability compared to non-fluorinated analogs. In contrast, dichloro substituents (e.g., in C₇H₅Cl₂N₃) increase lipophilicity and environmental persistence but may raise toxicity concerns .
Impact of Heterocyclic Modifications :
- Replacing the propanenitrile chain with a thiazole ring (C₁₁H₁₀F₃N₃) introduces nitrogen and sulfur atoms, enhancing hydrogen-bonding capacity and bioavailability .
Biological Activity
2-Methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile, with the chemical formula CHFN and CAS number 1006352-92-6, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the available data on its biological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 217.19 g/mol |
| Purity | 96% |
| CAS Number | 1006352-92-6 |
The biological activity of this compound is primarily attributed to its structural features, particularly the presence of the pyrazole ring and trifluoromethyl group. These moieties are known to interact with various biological targets, including enzymes and receptors involved in signaling pathways.
- Inhibition of Enzymatic Activity : Research indicates that compounds containing pyrazole derivatives can inhibit specific kinases, contributing to their anti-inflammatory and anticancer properties .
- Receptor Modulation : The trifluoromethyl group enhances lipophilicity, potentially improving the compound's ability to cross cell membranes and interact with intracellular targets .
Anticancer Properties
Studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:
- Cell Line Testing : In vitro assays demonstrated significant inhibition of cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC values in the micromolar range .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties:
- Cytokine Inhibition : It was found to reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages, suggesting a mechanism involving the modulation of inflammatory pathways .
Case Studies
- Study on Cancer Cell Lines :
- Inflammation Model :
Q & A
Basic: What synthetic methodologies are recommended for preparing 2-methyl-3-[3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanenitrile, and how can reaction yields be optimized?
Methodological Answer:
The synthesis of pyrazole derivatives typically involves condensation reactions. For example, a related compound, ethyl 2-(3-methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl)acetate, was synthesized by reacting 3-methyl-5-trifluoromethylpyrazole with ethyl chloroacetate in the presence of potassium carbonate and DMF at ambient temperature, achieving an 80.6% yield . To optimize yields for the target compound:
- Use polar aprotic solvents (e.g., DMF, DMSO) to enhance nucleophilic substitution.
- Employ excess alkylating agents (e.g., acrylonitrile derivatives) to drive the reaction.
- Monitor reaction progress via TLC or HPLC to minimize byproducts.
- Purify intermediates using column chromatography with silica gel and recrystallization from ethanol .
Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography:
- Refine crystal structures using SHELXL for small-molecule resolution. For example, pyrazole derivatives often exhibit dihedral angles between aromatic rings (e.g., 16.83–51.68° in related structures) .
- Visualize molecular packing with ORTEP-3 to identify hydrogen bonds (e.g., O-H⋯N interactions stabilizing crystal lattices) .
Advanced: How can computational modeling predict the reactivity or binding interactions of this compound?
Methodological Answer:
- Density Functional Theory (DFT):
- Molecular Dynamics (MD) Simulations:
- Simulate interactions with biological targets (e.g., enzymes) using software like GROMACS . For trifluoromethyl-containing analogs, focus on hydrophobic interactions and steric effects .
- Docking Studies:
Advanced: How should researchers address discrepancies in crystallographic data during structure refinement?
Methodological Answer:
- Data Validation:
- Hydrogen Bond Analysis:
- Use Mercury CSD to validate hydrogen-bond geometries. Freely refine hydroxyl H-atoms if electron density maps show disorder .
- Case Study: A pyrazole derivative with ambiguous dihedral angles (e.g., 48.97° vs. 51.68°) required iterative refinement with SHELXPRO to resolve thermal motion artifacts .
Advanced: What strategies ensure rigorous impurity profiling for pharmacological applications?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
